2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with butylamino and methoxyethylamino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the pyridine ring is functionalized with butylamino and methoxyethylamino groups. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanethiol: Shares the butylamino group but differs in its overall structure and functional groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the methoxyethylamino groups.
Uniqueness
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
59312-59-3 |
---|---|
Molecular Formula |
C16H27N5O2 |
Molecular Weight |
321.42 g/mol |
IUPAC Name |
2-(butylamino)-4,6-bis(2-methoxyethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H27N5O2/c1-4-5-6-20-16-13(12-17)14(18-7-9-22-2)11-15(21-16)19-8-10-23-3/h11H,4-10H2,1-3H3,(H3,18,19,20,21) |
InChI Key |
PSXCFPADAXJTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=N1)NCCOC)NCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.